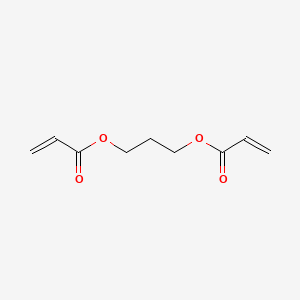

1,3-Propanediol diacrylate

Beschreibung

Significance of Diacrylate Monomers in Polymer Science

Diacrylate monomers are a class of chemical compounds that are foundational to modern polymer science. These monomers are characterized by the presence of two acrylate (B77674) functional groups, which allows them to act as effective cross-linking agents in polymerization reactions. sigmaaldrich.com This bifunctionality is crucial for creating three-dimensional polymer networks with enhanced mechanical properties. sigmaaldrich.com

The significance of diacrylate monomers lies in their ability to impart a range of desirable characteristics to the resulting polymers, including:

Enhanced Mechanical Properties: The cross-linking facilitated by diacrylates leads to polymers with increased rigidity, toughness, and resistance to breakage. polysciences.comresearchgate.net

Rapid Curing: Many diacrylate-based formulations exhibit fast polymerization rates, particularly when exposed to UV light or heat, which is highly advantageous in industrial applications. sigmaaldrich.commdpi.com

Chemical and Thermal Stability: Cross-linked polymers often demonstrate improved resistance to chemicals and higher temperatures. sigmaaldrich.compolysciences.com

Adhesion: Certain diacrylate monomers are known for conferring strong adhesive properties to coatings and other materials. polysciences.com

The versatility of diacrylate monomers is further highlighted by the wide array of available structures. Monomers like 1,4-Butanediol (B3395766) diacrylate (BDDA) and 1,6-Hexanediol (B165255) diacrylate (HDDA) are widely used in applications such as UV-curable coatings and adhesives. polysciences.compubcompare.ai The choice of the diol backbone, such as the neopentyl glycol in Neopentyl glycol diacrylate (NPGDA), can influence properties like thermal stability and viscosity. sigmaaldrich.com The copolymerization of diacrylates with monovinyl monomers is a common strategy to tailor the properties of the final polymer, balancing characteristics like brittleness and reaction rate. nih.gov

Research Trajectories for Bio-Based Chemical Compounds

In recent years, there has been a significant and accelerating shift in the chemical industry towards the use of bio-based feedstocks. nih.gov This trend is driven by a combination of factors, including environmental concerns over the use of fossil fuels, the desire to reduce carbon emissions, and growing consumer demand for sustainable products. dkshdiscover.comskyquestt.com Governments worldwide are also implementing policies to encourage the adoption of bio-based chemicals. dkshdiscover.comskyquestt.com

The global market for bio-based chemicals is projected to experience substantial growth. One market analysis predicts an expansion from USD 85.2 billion in 2023 to USD 192.83 billion by 2032, with a compound annual growth rate (CAGR) of 9.5%. skyquestt.com Another report estimates the market will grow from USD 77.10 billion in 2021 to USD 144.63 billion by 2028, at a CAGR of 9.4%. dkshdiscover.com

Key research trajectories in the field of bio-based chemicals include:

Development of Biorefineries: A central focus is the creation of integrated biorefinery systems that can efficiently process renewable raw materials, such as biomass, algae, and agricultural waste, into a variety of value-added products. ieabioenergy.comgatech.edu

Fermentation and Biotechnology: Advances in biotechnology, particularly microbial fermentation, are crucial for the production of bio-based building blocks. nih.govresearchgate.net For instance, 1,3-propanediol (B51772) (1,3-PDO), a precursor to 1,3-propanediol diacrylate, can be produced from renewable sources like corn-derived glucose through fermentation. researchgate.netgoogle.com

Sustainable Polymers: A significant area of research is the development of sustainable polymers derived from renewable resources. nih.gov These bio-based polymers not only offer a reduced environmental footprint but can also provide novel properties for new applications. nih.gov

The transition to bio-based chemicals is not without its challenges, which include the management of raw material supply chains, ensuring the performance of bio-based materials is comparable to their petroleum-based counterparts, and achieving cost-competitiveness. nih.gov

Overview of this compound as a Research Focus

This compound (1,3-PDDA) is a specific diacrylate monomer that is gaining attention in the research community. It is synthesized through the esterification of 1,3-propanediol with acrylic acid. specialchem.com A key aspect of its growing importance is the potential to derive the 1,3-propanediol precursor from renewable resources, making 1,3-PDDA a bio-based chemical. specialchem.comeuropean-coatings-show.com

The research interest in this compound stems from its utility as a reactive building block for polymers. specialchem.com It can be used to create both homopolymers and copolymers for a wide range of polymer systems. specialchem.com One of its primary functions is as a reactive diluent in UV-curable formulations, where it helps to control viscosity and functionality. specialchem.comeuropean-coatings-show.com This makes it a valuable component in the formulation of inks, coatings, and resins. specialchem.comeuropean-coatings-show.com

In the context of high-performance coatings, the use of bio-based 1,3-propanediol as a building block allows for the development of products with a more sustainable profile compared to those based on fossil fuels. european-coatings-show.com Research has shown that functionalizing 1,3-propanediol into its diacrylate form can yield promising technical performance attributes in coating applications, sometimes offering new and alternative properties compared to traditional diol-based diacrylates. european-coatings-show.com

Furthermore, this compound serves as an intermediate in the synthesis of other specialty chemicals. specialchem.comlookchem.com Its molecular structure and properties make it a subject of ongoing investigation for creating advanced materials with tailored characteristics.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 24493-53-6 specialchem.comchemicalbook.com |

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| Density | 1.057 g/cm³ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enoyloxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLJTEHFZZNCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879550 | |

| Record name | PDDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-53-6 | |

| Record name | 1,3-Propanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PDDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Production Methodologies for 1,3 Propanediol Diacrylate and Its Precursors

Biosynthesis of 1,3-Propanediol (B51772) as a Fundamental Precursor

The biosynthesis of 1,3-propanediol predominantly involves the microbial conversion of glycerol (B35011). This bio-based approach is considered a cornerstone of green chemistry, offering a renewable alternative to traditional petroleum-based synthesis.

Microbial Fermentation Processes for Glycerol Conversion

The microbial fermentation of glycerol into 1,3-propanediol is a well-established bioprocess carried out by various microorganisms. Key microorganisms capable of this conversion include species from the genera Clostridium, Klebsiella, Citrobacter, Enterobacter, and Lactobacillus. These microbes utilize glycerol as a carbon source under specific anaerobic or microaerobic conditions. The core of this biotransformation is a two-step enzymatic process. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is reduced to 1,3-propanediol by a NADH-dependent 1,3-propanediol oxidoreductase.

The efficiency of this fermentation is influenced by several factors, including the microbial strain, glycerol concentration, nutrient availability, pH, and temperature. For instance, Clostridium butyricum and Klebsiella pneumoniae are among the most studied and efficient native producers of 1,3-propanediol from glycerol.

Below is a table summarizing key microorganisms involved in glycerol to 1,3-PDO fermentation:

| Microorganism Genus | Key Species | Typical Fermentation Conditions |

| Clostridium | C. butyricum, C. pasteurianum | Anaerobic |

| Klebsiella | K. pneumoniae | Anaerobic/Microaerobic |

| Citrobacter | C. freundii | Anaerobic |

| Enterobacter | E. agglomerans | Anaerobic |

| Lactobacillus | L. brevis, L. reuteri | Anaerobic |

Genetic Engineering and Metabolic Pathway Optimization in Microorganisms

To enhance the yield, titer, and productivity of 1,3-propanediol, extensive research has focused on the genetic and metabolic engineering of producing microorganisms. The primary goal is to channel the metabolic flux towards 1,3-PDO synthesis while minimizing the formation of byproducts such as ethanol, acetate, and lactate.

Strain improvement strategies involve modifying the genetic makeup of microorganisms to amplify their natural ability to produce 1,3-propanediol. This is often achieved through techniques like random mutagenesis followed by screening for superior producers, or more targeted approaches using recombinant DNA technology. A key strategy is the heterologous expression of the genes responsible for 1,3-PDO synthesis in robust industrial hosts like Escherichia coli and Saccharomyces cerevisiae. These hosts are well-characterized, grow rapidly on simple media, and are amenable to genetic manipulation, making them ideal platforms for metabolic engineering. For example, the genes for glycerol dehydratase and 1,3-propanediol oxidoreductase from a native producer can be introduced into E. coli to create a recombinant production strain.

Enzyme engineering plays a crucial role in optimizing the metabolic pathway for 1,3-propanediol production. This involves modifying the catalytic properties of key enzymes to improve their efficiency and specificity. For instance, protein engineering techniques can be used to enhance the activity of glycerol dehydratase or to alter the cofactor specificity of 1,3-propanediol oxidoreductase. By fine-tuning the enzymatic machinery, it is possible to increase the conversion rate of glycerol to 1,3-PDO and reduce the accumulation of inhibitory intermediates like 3-HPA.

Bioprocessing and Fermentation Mode Studies

Fed-batch fermentation, where glycerol and other nutrients are fed incrementally during the process, is often preferred as it allows for better control of the substrate concentration, thereby mitigating substrate inhibition and leading to higher cell densities and product titers. Continuous fermentation, where fresh medium is continuously added and fermented broth is simultaneously removed, offers the potential for high productivity over extended periods.

Downstream Processing and Purification Techniques for Bio-based 1,3-Propanediol

Following fermentation, the recovery and purification of 1,3-propanediol from the fermentation broth is a critical and often costly step. The broth is a complex mixture containing the product, water, residual glycerol, biomass, organic acids, and salts. A multi-step downstream processing strategy is typically employed.

The initial step usually involves the removal of microbial cells and other solid impurities through methods like centrifugation or microfiltration. This is followed by a series of purification steps to separate 1,3-propanediol from other soluble components. Common techniques include:

Evaporation: To remove a significant portion of the water.

Solvent Extraction: Using organic solvents to selectively extract 1,3-propanediol from the aqueous phase.

Adsorption: Employing resins or activated carbon to remove specific impurities.

Ion Exchange Chromatography: To remove charged impurities such as organic acids and salts.

Distillation: As a final polishing step to achieve high-purity 1,3-propanediol, often requiring vacuum distillation due to the high boiling point of 1,3-PDO.

The following table outlines the typical stages in the downstream processing of bio-based 1,3-propanediol:

| Processing Stage | Technique(s) | Purpose |

| Solid-Liquid Separation | Centrifugation, Microfiltration | Removal of biomass and solid impurities. |

| Water Removal | Evaporation | Concentration of the product stream. |

| Primary Purification | Solvent Extraction, Adsorption | Separation of 1,3-PDO from bulk impurities. |

| Secondary Purification | Ion Exchange Chromatography | Removal of charged impurities like organic acids and salts. |

| Final Polishing | Distillation (Vacuum) | To achieve high-purity 1,3-propanediol. |

Chemical Synthesis Routes to 1,3-Propanediol Diacrylate

The conventional synthesis of this compound is primarily achieved through direct chemical reactions, specifically the esterification of its alcohol precursor, 1,3-propanediol, with acrylic acid.

The most direct method for synthesizing this compound is the esterification of 1,3-propanediol with acrylic acid. In this reaction, the two hydroxyl (-OH) groups of the 1,3-propanediol molecule react with the carboxylic acid (-COOH) group of two acrylic acid molecules. This process forms two ester linkages, resulting in the diacrylate ester and releasing two molecules of water as a byproduct. google.com

The reaction is an equilibrium process. To achieve a high yield of the diacrylate product, the equilibrium must be shifted toward the product side. This is typically accomplished by removing the water as it is formed, often through azeotropic distillation. An excess of acrylic acid may also be used to drive the reaction to completion. google.com The general reaction is a cornerstone for producing various acrylate (B77674) esters used as building blocks for polymers. researchgate.net

Catalysts are crucial for accelerating the rate of esterification. The synthesis of acrylate esters typically employs strong acid catalysts to facilitate the reaction between the alcohol and carboxylic acid. google.comevitachem.com

Commonly used catalysts include:

Homogeneous Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and widely used. evitachem.com They operate in the same phase as the reactants, leading to efficient catalysis.

Heterogeneous Catalysts : To simplify purification and catalyst recovery, solid acid catalysts are also employed. An example includes PTSA supported on a solid substrate like silica, which has been shown to be effective in the synthesis of other diacrylates. journalajocs.com

The choice of catalyst and reaction conditions, such as temperature and reactant molar ratio, significantly impacts the reaction yield and selectivity. For instance, in the synthesis of pentaerythritol (B129877) diacrylate, a related polyol ester, optimal yields were achieved by carefully controlling these parameters. journalajocs.com A similar approach is applied to the synthesis of this compound to maximize product formation while minimizing side reactions.

Table 1: Catalytic Approaches in Acrylate Ester Synthesis

| Catalyst Type | Example(s) | Role in Synthesis | Key Characteristics |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid (PTSA) | Protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic for attack by the hydroxyl group of 1,3-propanediol. google.comevitachem.com | High catalytic activity; requires neutralization and separation from the product mixture. |

| Heterogeneous Acid | PTSA on Silica | Provides acidic sites for the reaction to occur on a solid surface. journalajocs.com | Easily separated from the reaction mixture, reusable, and can reduce purification steps. journalajocs.com |

Integrated Biocatalytic and Chemical Transformations for Acrylate Production

Recent advancements focus on more sustainable and integrated pathways for producing the acrylate moiety, often starting from bio-based 1,3-propanediol. These methods combine biological or electrochemical steps with chemical conversions.

Electrochemical reforming presents a novel route for converting 1,3-propanediol directly into acrylate. This process involves the selective oxidation of 1,3-propanediol at an anode. acs.orgcnr.it Research has demonstrated the feasibility of coproducing acrylate and hydrogen from 1,3-propanediol using a palladium-ceria based anode (Pd/C-CeO₂). acs.orgresearchgate.net

The selectivity of this conversion is highly dependent on the operating conditions of the electrolysis cell. researchgate.net Key parameters that are tuned to favor acrylate formation over other oxidation products like 3-hydroxypropanoate and malonate include cell temperature, potential (voltage), and the flow of the reactant solution. acs.orgcnr.it A study found that a high cell temperature combined with a low cell voltage and a single-pass flow of the 1,3-propanediol solution significantly enhances the selectivity for acrylate. acs.org

Table 2: Research Findings on Electrochemical Conversion of 1,3-Propanediol to Acrylate

| Parameter | Condition | Outcome | Selectivity for Acrylate | Reference |

| Electrocatalyst | Palladium on mixed Vulcan XC-72 carbon and ceria (Pd/C-CeO₂) | Facilitates the selective oxidation of 1,3-propanediol. | - | acs.orgresearchgate.net |

| Cell Temperature | 80 °C | High temperature favors acrylate formation. | 77% | acs.orgresearchgate.net |

| Cell Potential | 400 mV | Low voltage favors acrylate formation. | 77% | acs.orgresearchgate.net |

| Flow Condition | Single-pass continuous flow | Enhances selectivity compared to recycling. | 77% | acs.org |

Integrated bioprocesses that couple microbial fermentation with chemical catalysis offer a sustainable pathway to produce acrylic acid from renewable feedstocks like glycerol. d-nb.info Glycerol, a byproduct of biodiesel production, can be converted into valuable chemical intermediates, including 3-hydroxypropionic acid (3-HP) and 1,3-propanediol (1,3-PDO), which can then be transformed into acrylic acid. d-nb.inforsc.org

One such integrated system involves a multi-step biocatalytic and chemical cascade: d-nb.info

Microbial Conversion of Glycerol : Resting cells of the bacterium Lactobacillus reuteri are used as a biocatalyst to convert glycerol into equimolar amounts of 3-HP and 1,3-PDO under anaerobic conditions. d-nb.info

Selective Bio-oxidation : The resulting mixture containing both 3-HP and 1,3-PDO is then subjected to a second biological step. Resting cells of Gluconobacter oxydans are used to selectively oxidize the 1,3-PDO into additional 3-HP under aerobic conditions, thus maximizing the yield of the desired intermediate. d-nb.info

Chemical Dehydration : The final solution, now rich in 3-HP, undergoes catalytic dehydration over a solid catalyst like titanium dioxide (TiO₂) at an elevated temperature (e.g., 230 °C) to produce acrylic acid with a high yield. d-nb.info

This integrated approach demonstrates a method for producing acrylic acid at a high yield from glycerol without complex purification steps between the stages. d-nb.info The acrylic acid produced can then be used in the esterification reaction with 1,3-propanediol to synthesize the final diacrylate product.

Polymerization Mechanisms and Kinetic Studies of 1,3 Propanediol Diacrylate Systems

Free Radical Polymerization of 1,3-Propanediol (B51772) Diacrylate

Free-radical polymerization is a primary method for curing 1,3-propanediol diacrylate, converting the liquid monomer into a solid, crosslinked polymer. This process occurs via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

Initiation Mechanisms and Photoinitiator Systems

The polymerization of this compound is typically initiated by the generation of free radicals from an initiator molecule. This process is most commonly achieved through photopolymerization, where a photoinitiator absorbs light (usually UV or visible) to create the initial radical species. youtube.com

Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon absorbing light, directly forming two free radicals. nih.gov An example is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which cleaves to form a benzoyl radical and another radical species, both capable of initiating polymerization.

Type II Photoinitiators (Abstraction Type): These systems require a co-initiator or synergist (often a tertiary amine). Upon light absorption, the photoinitiator (e.g., benzophenone) enters an excited state and then abstracts a hydrogen atom from the co-initiator. This process results in the formation of an active radical from the co-initiator, which then starts the polymerization chain. nih.gov

The choice of photoinitiator system is crucial as it must have an absorption spectrum that overlaps with the emission spectrum of the light source. Various systems, including those based on acylphosphine oxides, have been shown to be effective for curing diacrylate monomers. researchgate.net The concentration of the photoinitiator also plays a significant role; a higher concentration generally leads to a faster polymerization rate due to the generation of a greater number of active radicals. researchgate.netnih.gov

Chain Propagation and Termination Kinetics

Once initiated, the polymerization proceeds through chain propagation, where the initial radical adds across one of the acrylate (B77674) double bonds of a this compound monomer. This creates a new, larger radical which then continues to react with other monomer molecules in a rapid succession. fujifilm.com

Termination of the growing chains occurs primarily through bimolecular reactions, where two macroradicals combine (combination) or transfer a hydrogen atom (disproportionation). youtube.comlibretexts.org Due to the difunctional nature of this compound, a growing chain will have a "pendant" acrylate group that can also react. This reaction is a key step in forming crosslinks within the polymer structure. engconfintl.org

Effects of Reaction Conditions on Polymerization Rate and Monomer Conversion

The rate of polymerization and the final monomer conversion for this compound are highly dependent on several reaction conditions, including initiator concentration and temperature.

Temperature: Temperature has a complex effect on the polymerization of diacrylates. Initially, increasing the temperature can increase the polymerization rate by reducing the viscosity of the monomer, which enhances the mobility of the reacting species. tue.nlresearchgate.net Higher temperatures also increase the decomposition rate of thermal initiators and the efficiency of photoinitiators. tue.nl However, for diacrylates, studies on similar monomers have shown that above a certain temperature (e.g., 90°C), the polymerization rate can decrease. This negative effect is attributed to chain transfer reactions becoming more dominant, which can suppress the autoacceleration effect. tue.nl

| Temperature (°C) | Maximum Polymerization Rate (Rp,max) (%/s) | Time to Reach Rp,max (s) | Final Double Bond Conversion (%) |

|---|---|---|---|

| 30 | 15.1 | 1.5 | 75 |

| 60 | 25.3 | 1.0 | 82 |

| 90 | 22.5 | 0.8 | 85 |

Note: Data is illustrative for 1,6-hexanediol diacrylate photopolymerized with 3% (w/w) p-methoxybenzoyldiphenylphosphine oxide and is intended to show general trends applicable to diacrylates. Specific values for this compound may vary. researchgate.net

Crosslinking Phenomena and Network Formation in this compound Polymers

The presence of two acrylate groups per monomer molecule is the defining structural feature of this compound, ensuring the formation of a densely crosslinked three-dimensional network upon polymerization.

Influence of Multifunctionality on Polymer Architecture

Unlike monofunctional acrylates which form linear polymer chains, the difunctionality of this compound acts as a crosslinking agent. mdpi.com After one acrylate group of a monomer has been incorporated into a growing polymer chain, the second (pendant) acrylate group remains available for reaction. When this pendant group reacts with another growing chain, a covalent bond, or crosslink, is formed between the two chains. engconfintl.org

This process, repeated throughout the material, connects all the polymer chains into a single giant molecule, resulting in a network structure. dtu.dkresearchgate.net This architecture imparts significant changes to the material's properties; the resulting polymer is typically rigid, insoluble in solvents, and does not melt upon heating (thermoset). mdpi.com The flexibility of the three-carbon propanediol (B1597323) spacer between the acrylate groups influences the final properties of the network, such as its glass transition temperature and mechanical strength.

Gelation Dynamics and Network Densification

The formation of a crosslinked network is not instantaneous but proceeds through distinct stages. The initial phase of polymerization forms branched, but still soluble, polymer chains. As the reaction continues, the density of crosslinks increases until a critical point is reached where a continuous network spans the entire sample. This transition is known as the gel point . nih.gov At the gel point, the system abruptly changes from a viscous liquid to an elastic solid (a gel). For diacrylate systems, gelation typically occurs at a very low monomer conversion, often below 10%. nih.gov

Beyond the gel point, the polymerization continues, adding more monomer and forming more crosslinks within the existing network. This process is known as network densification . The network becomes tighter and more rigid, and monomer mobility becomes severely restricted. nih.gov This restriction ultimately limits the final conversion, as some unreacted acrylate groups become trapped within the glassy network, unable to react further. This phenomenon leads to the presence of residual, unreacted monomer in the final cured material. nih.gov

Applications in Advanced Materials Science and Engineering

Development of Innovative Coating Formulations

1,3-Propanediol (B51772) diacrylate is instrumental in the formulation of high-performance coatings, especially those that utilize ultraviolet (UV) curing and dual-curing technologies. Its ability to act as a reactive diluent and a building block for bio-based resins contributes to the development of sustainable and efficient coating systems.

UV-Curable and Dual-Curing Resin Systems

In UV-curable formulations, 1,3-propanediol diacrylate serves as a reactive diluent, effectively controlling the viscosity and functionality of the resin. specialchem.combch-bruehl.de Its diacrylate structure enables it to participate in rapid polymerization upon exposure to UV radiation, leading to the formation of cross-linked polymer networks. This rapid curing process is a key advantage in many industrial coating applications.

Furthermore, this compound is a component in dual-curing resin systems. These systems can be cured by either UV radiation or thermal processes. mdpi.comscispace.comresearchgate.net This dual-cure capability is particularly advantageous for coating three-dimensional objects where some areas may not be sufficiently exposed to UV light. mdpi.comscispace.comresearchgate.net The inclusion of this compound in these resins facilitates the formation of coatings with good functional properties and short curing times, regardless of the curing method employed. mdpi.comscispace.comresearchgate.net

Research has demonstrated the synthesis of urethane (B1682113) acrylate (B77674) resins from 1,3-propanediol and isocyanate-containing urethane acrylate oligomers. mdpi.comscispace.com The resulting resins, which contain both acrylate and hydroxyl groups, can be cured via UV radiation or thermally to produce coatings with excellent adhesion and gloss. mdpi.com The kinetics of these reactions have been monitored in real-time using FTIR spectroscopy by observing the disappearance of the isocyanate (NCO) group peak. mdpi.comscispace.com

Bio-sourced Urethane Acrylate Resins for Sustainable Coatings

The demand for environmentally friendly materials has driven research into bio-sourced resins. 1,3-Propanediol, which can be derived from renewable resources like glycerol (B35011) (a byproduct of biofuel production) or through glucose fermentation, is a key building block in this area. mdpi.comscispace.commdpi.com Its use in the synthesis of urethane acrylate resins leads to the development of sustainable coatings. mdpi.comscispace.com

Bio-based this compound is produced through the esterification of 1,3-propanediol and acrylic acid. specialchem.combch-bruehl.de These bio-sourced urethane acrylate resins can be used as eco-friendly, film-forming products in the coating industry. mdpi.comscispace.comresearchgate.net Studies have shown that coatings derived from these bio-based resins exhibit good functional properties and can be cured efficiently through both UV and thermal methods. mdpi.comscispace.comresearchgate.net The incorporation of bio-based 1,3-propanediol not only reduces the environmental impact but also offers high reactivity in polycondensation reactions due to its hydroxyl groups, leading to improved mechanical properties and thermal resistance in the final coating. mdpi.com

Advanced Adhesive Systems

This compound and its derivatives play a crucial role in the formulation of advanced adhesive systems, particularly in polyurethane reactive hot melt adhesives. These adhesives offer strong bonding to a variety of materials and exhibit good environmental stability.

Polyurethane Reactive Hot Melt Adhesives Incorporating 1,3-Propanediol Derivatives

Polyurethane reactive (PUR) hot melt adhesives are known for their ability to form strong, cross-linked structures after application and curing with moisture. researchgate.net This cross-linking provides superior thermal stability and solvent resistance compared to traditional thermoplastic hot melt adhesives. researchgate.net Bio-based polyols derived from 1,3-propanediol are increasingly being used in the synthesis of these adhesives to enhance their sustainability. researchgate.netgoogle.comgoogle.com

Research has focused on synthesizing bio-based aliphatic poly(1,3-propylene dicarboxylate) diols from bio-based 1,3-propanediol and various dicarboxylic acids. researchgate.net These bio-based polyester (B1180765) diols are then reacted with isocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI), to form PUR hot melt adhesives. researchgate.net The properties of these adhesives, including open time and green strength, can be tailored by adjusting the carbon chain length of the dicarboxylic acids used. researchgate.net

The table below summarizes the components used in the synthesis of bio-based polyurethane reactive hot melt adhesives.

| Component | Chemical Name/Type | Role |

| Bio-based Diol | Bio-based 1,3-Propanediol (bio-PDO) | Forms the backbone of the polyester diol |

| Dicarboxylic Acids | Aliphatic dicarboxylic acids (e.g., adipic, suberic, sebacic) | Reacts with bio-PDO to form polyester diols |

| Polyether Glycol | Poly(trimethylene ether) glycol (PO3G) | Combined with polyester diols |

| Isocyanate | 4,4′-diphenylmethane diisocyanate (MDI) | Reacts with the polyol blend to form the polyurethane prepolymer |

Adhesion Performance on Diverse Substrates and Environmental Stability

Adhesives formulated with 1,3-propanediol derivatives have demonstrated excellent adhesion to a wide range of substrates. Studies on bio-based PUR hot melt adhesives have shown good bonding strength on materials such as polycarbonate (PC), nylon 6, and stainless steel. researchgate.net This makes them suitable for applications in industries like automotive manufacturing. researchgate.net

Furthermore, these adhesives exhibit notable environmental stability. Bio-based PURHMAs have shown excellent bonding strength on PC substrates even after being aged in hot water or alkaline solutions, indicating good hydrolysis resistance. researchgate.nettandfonline.com The use of 1,3-propanediol-based polyester and polyether polyols in polyurethane water dispersions (PUDs) also results in coatings and adhesives with good adhesion to various metal substrates and improved hydrolytic and solvent resistance. pcimag.com

The table below presents a summary of the adhesion performance of bio-based PURHMAs on different substrates.

| Substrate | Adhesion Performance |

| Polycarbonate (PC) | Good adhesion |

| Nylon 6 | Good adhesion |

| Stainless Steel | Good adhesion |

Polymer Composites and Network Reinforcement Materials

This compound is also utilized in the creation of polymer composites and as a reinforcement material for polymer networks. Its ability to form cross-linked structures enhances the mechanical properties of the resulting materials.

The use of 1,3-propanediol in the synthesis of bio-based polyesters allows for the creation of materials with a range of properties, from rigid plastics to soft elastomers. researchgate.net For instance, fully bio-based poly(propylene sebacate) has been synthesized using 1,3-propanediol. researchgate.net To improve the mechanical strength of elastomeric copolyesters, reinforcing agents like zinc diacrylate (ZDA) can be incorporated. researchgate.net The addition of ZDA has been shown to significantly increase the tensile strength and storage modulus of the copolyester, indicating a high reinforcing efficiency. researchgate.net

Role as a Specialty Monomer in Polymer Synthesis

This compound (1,3-PDDA) serves as a crucial specialty monomer in polymer synthesis due to its bifunctional nature, containing two acrylate groups. This structure allows it to act as a reactive building block for creating both linear homo- and co-polymers and as a crosslinking agent to form three-dimensional polymer networks. specialchem.combch-bruehl.de Its utility is prominent in polymer systems where specific properties like viscosity, functionality, and biodegradability are desired. specialchem.comresearchgate.net The monomer can be produced from renewable resources, with its precursor, 1,3-propanediol (1,3-PDO), being accessible through the microbial fermentation of glucose or glycerol. researchgate.netjairjp.com This bio-based origin makes 1,3-PDDA an attractive component for developing more sustainable polymers. specialchem.comnih.gov It is frequently used as an intermediate in the synthesis of various specialty chemicals and as a reactive diluent in formulations curable by ultraviolet (UV) radiation. specialchem.combch-bruehl.de

1,3-Propanediol and its diacrylate derivative are valuable monomers in the synthesis of polyesters and polyurethanes, contributing to the development of materials with tailored properties, often with an improved environmental profile.

In polyester synthesis, 1,3-propanediol is used as a diol monomer, reacting with dicarboxylic acids through polycondensation to form polyester chains. researchgate.netmdpi.com Research has demonstrated the synthesis of a variety of biodegradable aliphatic polyesters using 1,3-propanediol. researchgate.net These bio-based polyesters are seen as alternatives to conventional thermoplastics. researchgate.net For instance, bio-based polyester resins for applications like vat photopolymerization 3D printing have been developed by replacing traditional petrochemical-derived diols, such as 1,6-hexanediol (B165255), with 1,3-propanediol. nih.gov This substitution is part of a broader effort to increase the bio-based content of polyester resins used in coatings, molding compounds, and UV-curing applications. researchgate.net

In the field of polyurethanes (PUs), 1,3-propanediol serves as a building block for polyester and polyether polyols, which are precursors in PU synthesis. researchgate.netpcimag.com It can also function as a chain extender in the polyurethane backbone. pcimag.com A significant application involves the synthesis of urethane acrylate resins. In this process, 1,3-propanediol reacts with urethane acrylate oligomers that possess terminal isocyanate (NCO) groups. mdpi.comresearchgate.net This reaction, which can be monitored by observing the disappearance of the NCO peak in FTIR spectroscopy, yields sustainable urethane acrylate resins. mdpi.comresearchgate.net These bio-sourced resins can be cured using either UV radiation or thermal methods, making them suitable for eco-friendly coatings on complex three-dimensional surfaces where UV access might be limited. mdpi.comscispace.com Studies have evaluated two-component polyurethane water dispersions (2K-PUDs) based on 1,3-PDO-derived polyester polyols for direct-to-metal coating applications, highlighting their growing commercial acceptance. pcimag.com

Table 1: Research Findings on 1,3-Propanediol in Polyester and Polyurethane Synthesis

| Polymer Type | Reactants | Role of 1,3-Propanediol (or derivative) | Key Findings & Applications | Reference(s) |

| Biodegradable Polyesters | 1,3-Propanediol, Dicarboxylic Acids (e.g., succinic, adipic, sebacic) | Diol Monomer | Synthesized biodegradable aliphatic polyesters with varying crystallinity and thermal stability. Suitable as replacements for conventional thermoplastics. | researchgate.net |

| Urethane Acrylate Resins | 1,3-Propanediol, Isocyanate-bearing Urethane Acrylate Oligomers | Modifier/Chain Extender | Produced bio-sourced resins for coatings with good functional properties and dual-curing (UV/thermal) capabilities. | mdpi.comresearchgate.net |

| Bio-based Polyester Acrylate Resins | 1,3-Propanediol, Sebacic Acid, Succinic Acid, Isosorbide | Bio-based Diol Monomer | Replaced petrochemical diols to create resins with high bio-based content for vat photopolymerization (3D printing). | nih.gov |

| Polyurethane Dispersions (PUDs) | 1,3-PDO-based Polyester and Polyether Polyols | Polyol Building Block | Evaluated for use in 2K-PUDs as coatings and adhesives for direct-to-metal applications, showing strong performance. | pcimag.com |

This compound is a key monomer in the fabrication of hydrogels, which are water-swollen, crosslinked polymer networks widely used in biomedical and tissue engineering applications. mdpi.com The two acrylate functional groups on the 1,3-PDDA molecule enable it to act as a crosslinking agent, forming the three-dimensional structure that is characteristic of hydrogels upon polymerization. researchgate.net

The most common method for creating hydrogels from diacrylate monomers like 1,3-PDDA is photopolymerization. science.gov In this process, the monomer, mixed with a suitable photoinitiator, is exposed to UV light, which initiates a rapid radical polymerization, leading to the formation of a crosslinked hydrogel network. science.govmdpi.com This technique allows for precise control over the gelation process.

The properties of the resulting hydrogels can be tailored by adjusting the formulation. For example, biodegradable polymer networks have been prepared using poly(propylene fumarate)–diacrylate (PPF–DA) macromers as crosslinking agents. researchgate.net By varying the molecular weight of the diacrylate crosslinker and its ratio to the primary polymer, researchers can control the mechanical properties, such as compressive strength and modulus, as well as the water content of the hydrogels. researchgate.net This tunability is critical for applications like tissue engineering, where scaffolds must mimic the properties of the native extracellular matrix (ECM). mdpi.comresearchgate.net

In more advanced applications, diacrylate-based hydrogels are being developed for 3D printing and as bioactive scaffolds. mdpi.commdpi.com For instance, bioactive hydrogels have been created by blending polyurethane with poly(ethylene glycol) diacrylate (PEGDA), a structurally similar diacrylate. mdpi.com These hybrid hydrogels support cell adhesion and viability when modified with cell adhesion peptides, making them promising materials for creating synthetic ECM for tissue regeneration. mdpi.com Furthermore, the formulation of diacrylate hydrogels can be adjusted for advanced fabrication techniques like extrusion-based 3D printing by incorporating other polymers and charged monomers to control the rheological properties and achieve stable, well-defined printed structures. mdpi.com

Table 2: Examples of Diacrylate-Based Hydrogel Systems

| Hydrogel System | Key Components | Crosslinking Method | Key Properties & Applications | Reference(s) |

| Poly(propylene fumarate) Networks | Poly(propylene fumarate) (PPF), PPF-diacrylate (PPF-DA) | Radical Polymerization | Mechanical properties (compressive strength, modulus) are tunable by altering the PPF/PPF-DA ratio. Used for bone regeneration scaffolds. | researchgate.net |

| Polyurethane-PEGDA Hybrid Hydrogels | Acrylated Polyurethane, Poly(ethylene glycol) diacrylate (PEGDA) | Photocrosslinking | Tunable mechanical properties and bioactivity. Supports cell adhesion when functionalized, for tissue engineering scaffolds. | mdpi.com |

| 3D-Printable Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA), Charged Monomers (AETA, SPAK) | UV Curing | Formulations exhibit yield stress and shear-thinning behavior suitable for extrusion-based 3D printing of stable structures. | mdpi.com |

| Hemicellulose-based Hydrogels | Hemicellulose, 2-hydroxyethyl methacrylate (B99206), Poly(ethylene glycol) dimethacrylate | Radical Polymerization | Elastic, soft, and easily swollen in water. Properties are comparable to purely synthetic hydrogels. | diva-portal.org |

Biomedical and Bioengineering Research Utilizing 1,3 Propanediol Diacrylate Derived Materials

Design and Synthesis of Biodegradable Polymeric Biomaterials

The synthesis of biodegradable polymers from renewable resources is a key area of interest in creating sustainable and biocompatible materials for medical use. researchgate.net 1,3-propanediol (B51772), which can be derived from the fermentation of sugars, serves as a valuable precursor for a new generation of polyesters and polycarbonates. mdpi.comrsc.org These materials are notable for their biodegradability, which can be tailored for specific applications, and their degradation products are often biocompatible. nih.gov

Poly(trimethylene carbonate) and Related Structures for Degradable Implants

Poly(trimethylene carbonate) (PTMC) is a biodegradable polymer synthesized from trimethylene carbonate (TMC), which itself can be prepared from 1,3-propanediol. wikipedia.orgresearchgate.net PTMC is particularly advantageous for biomedical applications because its degradation via hydrolysis of the carbonate linkages yields 1,3-propanediol and carbon dioxide, which are non-acidic products. nih.govrsc.org This contrasts with polyesters like poly(lactic acid) (PLA), which produce acidic degradation products that can cause inflammatory responses in surrounding tissues. nih.gov

The degradation of PTMC is primarily enzymatic and occurs via surface erosion, allowing the material to maintain its mechanical integrity for a longer duration compared to bulk-eroding polymers. nih.govrsc.org This characteristic is highly desirable for implantable devices that require sustained mechanical support. Research has shown that PTMC implants are well-tolerated in vivo, with complete resorption and tissue regeneration observed over time. nih.gov Copolymers of TMC with other monomers, such as lactides, have been synthesized to fine-tune the degradation rates and mechanical properties for specific applications like cardiovascular stents. oup.com

Table 1: Properties of 1,3-Propanediol Diacrylate-Derived Poly(trimethylene carbonate) for Implants

| Property | Description | Reference |

|---|---|---|

| Monomers | Trimethylene carbonate (derived from 1,3-propanediol) | wikipedia.org |

| Degradation Products | 1,3-propanediol, Carbon dioxide | nih.govrsc.org |

| Degradation Mechanism | Enzymatic surface erosion | nih.govrsc.org |

| Biocompatibility | Good, due to non-acidic degradation products | nih.gov |

| In Vivo Behavior | Complete resorption and tissue regeneration | nih.gov |

Poly(β-amino ester) Polyplexes for Nucleic Acid Delivery

Poly(β-amino esters) (PBAEs) are a class of cationic polymers that have shown significant promise as non-viral vectors for the delivery of nucleic acids, such as DNA and siRNA. nih.govnih.gov this compound is a key monomer used in the synthesis of PBAEs through the conjugate addition of amines. google.comgoogle.comgoogle.com The resulting polymers contain tertiary amines in their backbone, which can be protonated at physiological pH, allowing them to electrostatically complex with negatively charged nucleic acids to form nanoparticles known as polyplexes. nih.gov

These polyplexes protect the nucleic acids from degradation and facilitate their entry into cells. google.com The ester linkages in the PBAE backbone are hydrolytically degradable, leading to the breakdown of the polymer into smaller, non-toxic molecules and the subsequent release of the nucleic acid cargo within the cell. nih.gov The structure of the PBAE, including the choice of the diacrylate and amine monomers, can be systematically varied to optimize the efficiency of gene delivery and minimize cytotoxicity. nih.govscispace.com Research has demonstrated that PBAEs synthesized from this compound can effectively deliver genes to various cell types. nih.govpubcompare.ai

Table 2: Characteristics of this compound-Based Poly(β-amino ester) Polyplexes

| Characteristic | Description | Reference |

|---|---|---|

| Synthesis | Conjugate addition of amines to this compound | google.comgoogle.com |

| Key Feature | Cationic nature for nucleic acid complexation | nih.gov |

| Degradation | Hydrolytic cleavage of ester bonds | nih.gov |

| Application | Non-viral gene and siRNA delivery | nih.govnih.gov |

| Cellular Uptake | Forms nanoparticles that facilitate cellular entry | google.com |

Advanced Drug Delivery System Modalities

The development of advanced drug delivery systems aims to control the rate and location of drug release, thereby enhancing therapeutic efficacy and reducing side effects. Polymers derived from this compound are instrumental in creating such systems due to their tunable degradation profiles and biocompatibility. scispace.comresearchgate.net

Mechanisms of Controlled Release in Polymeric Matrices

Controlled drug release from polymeric matrices can occur through several mechanisms, including diffusion, swelling, and polymer degradation. nih.gov In systems based on this compound derivatives, such as polyesters and poly(trimethylene carbonate), degradation of the polymer matrix is a primary mechanism for drug release. nih.govresearchgate.net

For instance, in a PTMC-based drug delivery system, the drug is physically entrapped within the polymer matrix. As the polymer degrades via surface erosion, the encapsulated drug is gradually released. nih.gov The rate of release can be controlled by altering the polymer's molecular weight, crystallinity, and the surface-to-volume ratio of the delivery device. nih.gov Similarly, for PBAE-based systems, the hydrolytic degradation of the ester backbone leads to the disassembly of the polyplexes and release of the therapeutic agent. google.com The biphasic release pattern often observed, with an initial burst release followed by a sustained release, can be advantageous for certain therapeutic applications. nih.gov

Scaffold-Based Drug Elution Strategies

Biodegradable scaffolds can serve a dual purpose: providing mechanical support for tissue regeneration and acting as a localized drug delivery system. nih.gov Scaffolds fabricated from polymers derived from this compound can be loaded with therapeutic agents, such as growth factors or anti-inflammatory drugs, which are then eluted as the scaffold degrades. scispace.com

This approach allows for the sustained, localized delivery of bioactive molecules directly to the site of tissue repair, which can enhance the regenerative process. nih.gov For example, a PTMC scaffold loaded with an antibiotic can be used to prevent infection in bone tissue engineering applications, with the antibiotic being released over time as the scaffold degrades. nih.gov The ability to tailor the degradation rate of the polymer allows for the synchronization of drug release with the different stages of tissue healing.

Tissue Engineering Scaffolding and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and bioactive molecules. nih.gov Biodegradable scaffolds play a crucial role by providing a temporary, three-dimensional template that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. hacettepe.edu.trnih.gov Polymers derived from this compound are well-suited for creating these scaffolds due to their biocompatibility, tunable mechanical properties, and controlled degradation. researchgate.netnih.gov

Materials like poly(1,3-propanediol citrate) have been investigated for their potential in soft tissue engineering. nih.gov Furthermore, copolymers of TMC and other monomers can be fabricated into porous scaffolds with interconnected pore networks, which are essential for nutrient and waste transport and for facilitating cell infiltration and tissue ingrowth. researchgate.net The elastomeric nature of some of these polymers makes them particularly suitable for engineering soft tissues that require flexibility. mdpi.com As the scaffold degrades, it is gradually replaced by the newly generated tissue, leading to a fully regenerated and functional biological structure. The use of these advanced biomaterials continues to be a promising avenue in the field of regenerative medicine. researchgate.netacs.org

Hydrogel-Based Scaffolds for Cell Culture and Tissue Regeneration

Hydrogels are a class of polymeric materials characterized by their high water content and a three-dimensional structure that resembles the natural extracellular matrix (ECM). nih.govnih.gov This makes them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. nih.gov Hydrogels derived from 1,3-propanediol have been investigated for their potential in these applications. core.ac.uk

The physical properties of these hydrogels, such as their mechanical stiffness and swelling ratio, can be tailored. For instance, combining them with other polymers like gelatin methacrylate (B99206) (GelMA) allows for the creation of co-networks with enhanced mechanical properties and controlled degradation rates suitable for long-term cell studies. frontiersin.orgub.edu The incorporation of polyethylene (B3416737) glycol diacrylate (PEGDA) can also modulate the mechanical properties and enhance the hydrophilicity of the scaffold, creating a well-hydrated microenvironment conducive to cell survival. frontiersin.org However, PEGDA-only hydrogels may require the incorporation of cellular attachment sites to support cell adhesion. cellink.com

The ability to control the architecture of these scaffolds is crucial for mimicking the structure of natural tissues. nih.gov For example, in intervertebral disc tissue engineering, hydrogels with varying concentrations can be used to create integrated scaffolds that mimic the different mechanical properties of the nucleus pulposus and annulus fibrosus. nih.gov The porosity and pore size of these scaffolds are also critical factors that influence cell function, adhesion, and transplantation. nih.govfrontiersin.org

Research has shown that hydrogel scaffolds based on materials like GelMA and PEGDA can support the viability and proliferation of various cell types, including U87 cells and NIH 3T3 fibroblasts, for extended periods. frontiersin.org The inclusion of adhesion peptides, such as the RGD (arginine–glycine–aspartic acid) sequence, has been shown to improve cellular migration, proliferation, and organization for a variety of cells, including endothelial cells, fibroblasts, and chondrocytes. nih.gov

Cellular Interactions and Proliferation on Polymeric Constructs

The interaction of cells with polymeric materials is a critical aspect of their use in biomedical applications. The surface properties and chemical composition of polymers derived from this compound can influence cell attachment, proliferation, and differentiation.

Studies have shown that copolymers synthesized from 1,3-propanediol and other monomers can support the growth of various cell types. For example, polyesters based on 1,3-propanediol have been shown to be suitable for the proliferation and differentiation of retinal progenitor cells. researchgate.net Similarly, fibrous materials made from these polymers have demonstrated excellent biocompatibility and have supported the culture of human stem-cell-derived cardiomyocytes for several weeks. core.ac.uk

The structure of the polymer plays a significant role in these interactions. For instance, in the context of gene delivery, the end-group structure of poly(beta-amino esters) (PBAEs), which can be synthesized using this compound, dramatically affects their uptake and transfection efficacy. nih.govscispace.com Acrylate-terminated base polymers have been found to be significantly less effective than their end-capped counterparts. scispace.com

The mechanical properties of the substrate also play a crucial role in directing cell behavior. The stiffness of hydrogels can be tuned to mimic that of natural tissues, thereby influencing cell spreading and mechanosensing. frontiersin.org For example, the addition of PEGDA to GelMA hydrogels can modulate the mechanical properties independently of the biochemical cues. frontiersin.org

The following table summarizes the proliferation of different cell types on various this compound-derived polymeric constructs.

| Cell Type | Polymeric Construct | Key Findings | Reference |

| Retinal Progenitor Cells | Poly(1,3-propylene sebacate) (PPS) | Displayed excellent cytocompatibility and supported RPC growth. | researchgate.net |

| Human Stem-Cell-Derived Cardiomyocytes | Fibrous materials from 1,3-propanediol based polyesters | Supported cell culture over several weeks with properties comparable to muscle tissue. | core.ac.uk |

| U87 Glioblastoma Cells & NIH 3T3 Fibroblasts | GelMA/PEGDA hydrogels | Over 95% cell viability at 24 hours, with cells infiltrating the entire hydrogel by day 14. | frontiersin.org |

Biocompatibility Studies of this compound-Derived Materials

Biocompatibility is a fundamental requirement for any material intended for biomedical use. It refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. nih.gov Materials derived from this compound have undergone various biocompatibility assessments to evaluate their suitability for in vivo applications.

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are a primary method for screening the biocompatibility of new materials. These tests typically involve exposing cultured cells to the material or its extracts and then assessing cell viability and metabolic activity. nih.gov

Polymers derived from 1,3-propanediol have generally shown good in vitro biocompatibility. For example, poly(trimethylene carbonate) (PTMC), which degrades into 1,3-propanediol and carbonic acid, has been shown to be non-cytotoxic in various studies. nih.govrsc.org Similarly, hydrogels synthesized from 1,3-propanediol have demonstrated no cytotoxicity in LIVE/DEAD and resazurin (B115843) reduction assays performed on NIH 3T3 fibroblasts. nih.gov

In one study, poly(1,3-propanediol-co-citrate-co-itaconate-co-1,12-dodecanedioate) incorporated with hydroxyapatite (B223615) exhibited non-cytotoxic behavior, indicating its suitability for biomedical applications. researchgate.net Another study evaluating poly((1,2-propanediol-sebacate)-citrate) composites found that the cell relative growth rates of L929 cells exceeded 75% after 7 days of incubation for composites with higher amounts of nano-hydroxyapatite. researchgate.net

The table below presents data from in vitro cytotoxicity studies on various this compound-derived materials.

| Material | Cell Line | Assay | Results | Reference |

| Poly(ethylene glycol)-co-poly(propanol serinate hexamethylene urethane) (EPSHU) | NIH 3T3 Fibroblasts | LIVE/DEAD, Resazurin Reduction | No cytotoxicity observed from extracts. | nih.gov |

| Poly(1,3-propanediol-co-citrate-co-itaconate-co-1,12-dodecanedioate) with Hydroxyapatite | Not specified | Not specified | Exhibited non-cytotoxic behavior. | researchgate.net |

| Poly((1,2-propanediol-sebacate)-citrate) with nano-Hydroxyapatite | L929 Cells | MTT Assay | Relative cell growth rates >75% after 7 days. | researchgate.net |

| Poly(beta-amino ester)s (PBAEs) | COS-7 Cells | Not specified | Relatively low cytotoxicity compared to PEI. | nih.gov |

| pH-Responsive Artesunate Polymer Prodrugs (PBAE-ART) | CT-26 Cells | MTT Assay | Blank polymer showed low cytotoxicity. | dovepress.com |

In Vivo Biocompatibility Evaluations

Following promising in vitro results, in vivo studies are conducted to assess the material's biocompatibility within a living organism. These studies evaluate the local tissue response at the implantation site, as well as any systemic effects.

A biodegradable thermo-sensitive hydrogel derived from 1,3-propanediol, poly(ethylene glycol)-co-poly(propanol serinate hexamethylene urethane) (EPSHU), was shown to have good biocompatibility when implanted subcutaneously in BALB/cJ mice. nih.gov In another study, a polyester (B1180765) derived from 1,3-propanediol demonstrated high potential for cardiovascular applications after being tested in porcine coronary arteries, where it showed similar inflammatory reactions and injury scores compared to bare metal stents. mdpi.com

Mechanisms of Cellular Uptake for Polymeric Systems

The way in which cells internalize polymeric nanoparticles is a crucial factor, particularly for applications like drug and gene delivery. The primary mechanism for the uptake of most nanocarriers is endocytosis, which can be broadly divided into phagocytosis and pinocytosis. mdpi.com Pinocytosis is further categorized into macropinocytosis, clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin- and caveolae-independent endocytosis. mdpi.com

For poly(β-amino ester) (PBAE) polyplexes, which can be synthesized using this compound, studies have shown that they can be taken up by human triple-negative breast cancer cells (MDA-MB-231) through parallel routes. nih.gov Small structural changes to the base polymer can modulate their cellular uptake and transfection routes. nih.gov For example, the hydrophobicity of the diacrylate monomer influences uptake efficacy, with polymers based on 1,4-butanediol (B3395766) diacrylate (B4) generally showing higher uptake than those with the more hydrophilic this compound (B3). nih.gov

The end-group of the polymer also plays a significant role. For instance, PBAEs with end-group molecules like 2-(3-aminopropylamino)ethanol (E6) and 1-(3-aminopropyl)-4-methyl-piperazine (E7) have demonstrated greater uptake than those with 2-methyl-1,5-diaminopentane (E4). nih.gov Furthermore, studies have indicated that while both clathrin-mediated and caveolae-mediated endocytosis are involved in the uptake of PBAE polyplexes, clathrin-mediated endocytosis appears to be more efficient in leading to successful transfection. nih.gov

Biodegradation Pathways and Mechanisms

Biodegradation, the breakdown of materials by microorganisms, is a crucial process in determining the environmental fate of chemical compounds. For this compound, this process involves enzymatic activities, microbial action in different environmental settings, and chemical reactions like hydrolysis.

Enzymatic Degradation Studies and Lipase (B570770) Activity

Enzymes, particularly lipases, play a significant role in the breakdown of polyester-based compounds, including those derived from 1,3-propanediol. researchgate.netmdpi.com Lipases are known to catalyze the hydrolysis of ester bonds, which are prevalent in the structure of this compound and polymers derived from it. researchgate.netrsc.org

Studies on polyesters synthesized from 1,3-propanediol and various dicarboxylic acids have demonstrated their susceptibility to enzymatic degradation by Rhizopus delemar lipase. researchgate.net The rate of this degradation is influenced by the polymer's physical properties, such as its crystallinity and melting point. researchgate.netmdpi.com Polymers with lower crystallinity and melting temperatures tend to be more susceptible to enzymatic attack because their more flexible chains can more easily fit into the active sites of the enzymes. mdpi.comsemanticscholar.org For instance, in one study, the enzymatic degradation rate of homopolyesters followed the order of poly(propylene succinate) > poly(propylene adipate) > poly(propylene sebacate), which correlates with their differing degrees of crystallinity. researchgate.net

The mechanism of lipase-catalyzed degradation is often described as an endo-type mechanism, where the enzyme randomly cleaves the ester bonds within the polymer chain. researchgate.net This process primarily occurs in the amorphous regions of the polymer's surface initially. researchgate.net Research has also highlighted the significant role of lipase-catalyzed hydrolysis of ester bonds in poly(acrylates). rsc.org For example, Candida antarctica lipase B has been shown to catalyze the polymerization of ethyl acrylate (B77674) and N-methyl-1,3-diaminopropane, as well as the degradation of the resulting polyamidoamine. conicet.gov.ar

Microbial Degradation in Environmental Matrices

The breakdown of 1,3-Propanediol and its derivatives by microorganisms has been observed in various environmental settings, including soil and aquatic systems. researchgate.netnih.govdoi.org In soil burial tests, polyesters based on 1,3-propanediol have shown significant surface degradation due to microbial activity. researchgate.net

In anaerobic freshwater sediments, specific strains of bacteria have been isolated that can use 1,3-propanediol as their sole source of carbon and energy. nih.gov One such strain, a sulfate-reducing bacterium, was capable of degrading 1,3-propanediol and other simple organic compounds. nih.gov Other isolated bacteria could only degrade propanediol (B1597323) when in a cooperative relationship (syntrophy) with other microorganisms like Methanospirillum hungatei. nih.gov

Hydrolytic Degradation Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another important degradation pathway for this compound and related polymers. The ester linkages in these molecules are susceptible to cleavage by water, a process that can be influenced by pH and temperature. nih.govlu.se

Studies on poly(β-amino ester)s, which can be synthesized from diacrylate monomers, have shown that these polymers undergo hydrolytic degradation. nih.gov This degradation occurs through the hydrolysis of the ester bonds, leading to the erosion of the polymer and the release of its constituent parts. nih.gov The rate of hydrolytic degradation can be influenced by the chemical structure of the polymer. For example, the presence of bulky side groups on the diacrylate monomer can affect the degradation kinetics. nih.gov

Research on copolyesters containing 1,3-propanediol has also highlighted the role of hydrolysis in their breakdown. researchgate.net For instance, the hydrolytic degradation of certain copolyesters was found to occur primarily through the cleavage of adipate (B1204190) ester groups, with the degradation rate being dependent on the adipate content. mdpi.comsemanticscholar.org

Environmental Transformation Processes

Beyond biodegradation, this compound can be transformed in the environment through various physical and chemical processes, with phototransformation being a key pathway.

Phototransformation in Aquatic and Terrestrial Environments

Phototransformation, or photodegradation, is the breakdown of molecules initiated by the absorption of light. paint.org For acrylates and acrylic polymers, this process is particularly relevant in environments exposed to sunlight. paint.orgacs.orgnih.gov

When exposed to UV radiation, such as that present in sunlight, acrylic-based materials can undergo photooxidation. paint.orgresearchgate.net This process involves a free radical chain mechanism that leads to the formation of hydroperoxides, which are key intermediates in the photooxidation of many polymers. paint.org These hydroperoxides can then undergo further reactions, resulting in the formation of other functional groups like hydroxyl and carbonyl groups, and can lead to chain scission (breaking of the polymer chain) or crosslinking. paint.org

In aquatic environments, the photolysis of dissolved organic matter (DOM) in seawater can be a source of acrylate. acs.orgnih.gov This photochemical production is primarily initiated by UV-B and UV-A radiation. acs.orgnih.gov However, at low concentrations (less than 100 nM), acrylate itself does not appear to undergo significant photolysis in high-purity water or seawater. acs.orgnih.gov The photodegradation of acrylic microfibers in aquatic environments leads to the release of dissolved organic carbon and changes in the surface morphology of the fibers. nih.gov The rate of this photodegradation can vary depending on the specific type of acrylic polymer. nih.gov

Ecotoxicological Implications of this compound and its Degradation Products

The potential impact of this compound and its breakdown products on ecosystems is an important aspect of its environmental profile.

Based on information for structurally similar chemicals, some acrylate polymers are expected to have low chronic toxicity to algae. canada.ca For some high molecular weight acrylate polymers, the potential for ecological hazard is considered low, and they are not expected to bioaccumulate due to their large size, which limits their ability to pass through biological membranes. canada.cacanada.ca

However, other acrylate compounds, such as trimethylolpropane (B17298) triacrylate, are classified as very toxic to aquatic life with long-lasting effects. europa.eu Similarly, neopentyl glycol diacrylate is noted to be irritating to the eyes, respiratory system, and skin, and may cause sensitization. scbt.com The degradation products of polyesters containing 3-hydroxypropionate (B73278) (3HP) have been studied, with the breakdown yielding monomers, dimers, and trimers. nih.gov The parent compound, 1,3-propanediol, is generally recognized as safe and is not considered to pose a significant hazard from inhalation. nih.gov

The ecotoxicity of this compound itself and its specific degradation products requires careful consideration, as the toxicity can vary significantly between the parent compound and its breakdown constituents, as well as among different types of acrylates.

Interactive Data Table: Degradation and Ecotoxicity Summary

| Process | Description | Key Factors | Relevant Compounds | Ecotoxicity Notes | References |

| Enzymatic Degradation | Breakdown by enzymes, particularly lipases. | Polymer crystallinity, melting point, enzyme type. | Polyesters from 1,3-propanediol, Poly(acrylates). | Degradation products' toxicity varies. | researchgate.netmdpi.comrsc.orgsemanticscholar.org |

| Microbial Degradation | Breakdown by microorganisms in soil and water. | Presence of specific microbes, aerobic/anaerobic conditions. | 1,3-Propanediol, Polyesters from 1,3-propanediol. | Can lead to complete mineralization to CO2 and water. | researchgate.netnih.govdoi.org |

| Hydrolytic Degradation | Chemical breakdown by reaction with water. | pH, temperature, chemical structure. | Poly(β-amino ester)s, Copolyesters. | Products are smaller molecules, toxicity depends on structure. | mdpi.comsemanticscholar.orgnih.govlu.seresearchgate.net |

| Phototransformation | Degradation initiated by light absorption. | UV radiation intensity, presence of oxygen. | Acrylic polymers, Acrylates in dissolved organic matter. | Can form various byproducts, including hydroperoxides. | paint.orgacs.orgnih.govresearchgate.netnih.gov |

| Ecotoxicity | Harmful effects on ecosystems. | Chemical structure, concentration, organism type. | This compound, Trimethylolpropane triacrylate, Neopentyl glycol diacrylate, 1,3-Propanediol. | Varies from low to very toxic to aquatic life. | canada.cacanada.caeuropa.euscbt.comnih.govnih.gov |

Degradation and Environmental Fate of 1,3 Propanediol Diacrylate

Aquatic Ecotoxicity Assessments on Representative Organisms

The potential for 1,3-propanediol (B51772) diacrylate to cause harm to aquatic ecosystems has been evaluated through standardized tests on representative organisms from different trophic levels: fish, aquatic invertebrates (such as daphnia), and algae. These tests provide crucial data for assessing the acute and, in some cases, chronic toxicity of the substance in aquatic environments.

Research findings indicate that 1,3-propanediol diacrylate is harmful to aquatic life. europa.eu A safety data sheet for a product containing 1,3-propanediyl diacrylate reported specific toxicity values. europa.eu The 96-hour median lethal concentration (LC50) for fish was determined to be 1.95 mg/L. europa.eu For aquatic invertebrates, the 48-hour median effective concentration (EC50) for daphnia was 70.7 mg/L. europa.eu In the case of algae, the 72-hour median effective concentration (ErC50) based on growth rate inhibition was 2.2 mg/L. europa.eu

Another safety data sheet for a mixture containing 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate, a structurally related compound, also indicates toxicity to aquatic life, with long-lasting effects. evonik.compops.int According to the European Chemicals Agency (ECHA), a substance identified as 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate is considered very toxic to aquatic life with long-lasting effects. europa.eu For a related substance, propoxylated neopentyl glycol diacrylate, it is classified as toxic to aquatic organisms. arkema.com

The following table summarizes the available aquatic ecotoxicity data for this compound and its related compounds.

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | LC50 | 96 h | 1.95 | europa.eu |

| Daphnia | EC50 | 48 h | 70.7 | europa.eu |

| Algae | ErC50 | 72 h | 2.2 | europa.eu |

This table presents a summary of aquatic ecotoxicity data. The values represent the concentration at which the substance has a toxic effect on 50% of the test population.

Based on assessments of structurally related chemicals, it is expected that some polymers containing diacrylate structures have a low chronic toxicity in algae, with a no-observed-effect-concentration (NOEC) greater than 10 mg/L. canada.ca

Terrestrial Ecotoxicity Evaluations

Information regarding the specific terrestrial ecotoxicity of this compound is limited. Safety data sheets for products containing this chemical or its close structural analogs often state that no data is available for toxicity to soil-dwelling organisms or terrestrial plants. evonik.compops.int

However, based on its physical and chemical properties, if released into the environment, this compound is expected to partition to soil and sediment. canada.ca For some related acrylate (B77674) polymers, there is an expectation of persistence in soil and sediment, with half-lives potentially exceeding 182 days in soil. canada.ca

Given the lack of specific studies, a definitive assessment of the terrestrial ecotoxicity of this compound cannot be conclusively made. Further research, including direct testing on representative terrestrial species such as earthworms and various plant species, would be necessary to fully characterize its potential risks to the terrestrial environment.

Advanced Analytical Characterization Techniques for 1,3 Propanediol Diacrylate and Its Polymeric Derivatives

Spectroscopic Characterization Methods (e.g., Fourier-Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic methods are fundamental in confirming the chemical structure of 1,3-propanediol (B51772) diacrylate and monitoring its polymerization. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools utilized for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present in 1,3-propanediol diacrylate and its polymers. The spectrum of the monomer is characterized by the presence of specific absorption bands corresponding to its acrylate (B77674) and ester functionalities. During polymerization, the disappearance or reduction in intensity of the acrylate double bond peaks is monitored to determine the degree of conversion. mdpi.com

In the analysis of polymeric derivatives, such as those based on 1,3-propanediol, characteristic peaks are observed. For instance, in poly(ester-urethane-acrylate) systems, the absence of the isocyanate (N=C=O) peak around 2250 cm⁻¹ suggests its complete consumption during the reaction to form urethane (B1682113) bonds. researchgate.net The appearance of a new peak around 1530 cm⁻¹, associated with the amide (NH) vibration in polyurethanes, further confirms the formation of the desired polymer structure. researchgate.net

Key FTIR Spectral Assignments for 1,3-Propanediol Based Polymers: